molecular formula C10H12N2O B7891965 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B7891965
M. Wt: 176.21 g/mol
InChI Key: BWERGHWJEBQNQV-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound that features a pyridine ring attached to a propenone moiety with a dimethylamino group

Scientific Research Applications

3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific electronic or photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of 2-acetylpyridine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the propenone moiety to a saturated ketone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or halides under basic conditions.

Major Products:

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Saturated ketones.

    Substitution: Functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    1-(2-Pyridyl)-2-propen-1-one: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    3-(2-Pyridyl)-2-propen-1-one: Positional isomer with the pyridine ring attached at a different position, leading to variations in reactivity and applications.

    1-(2-Pyridyl)-3-aminopropan-1-one:

Uniqueness: 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is unique due to the presence of both the pyridine ring and the dimethylamino group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)8-6-10(13)9-5-3-4-7-11-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWERGHWJEBQNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259689
Record name 3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66521-54-8
Record name 3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66521-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Acetylpyridine (48.28 g, 0.398 mole) and N,N-Dimethylformamide dimethyl acetal (95 g. 0.797 mole) were added to a flask. The reaction mixture was heated to 104° C. for 15 hours. The excess N,N-Dimethylformamide dimethyl acetal was evaporated off. The residue was recrystallized from a mixture of toluene (140 mL.) and heptane (955 mL.) to give 1-(2-pyridyl)-3-dimethylamino-2-propen-1-one (58.7 g, 70% yield).
Quantity
48.28 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 25 g. of 2-acetylpyridine and 35 ml. of N,N-dimethylformamide dimethylacetal is refluxed for 16 hours. The mixture is cooled and filtered to give 3-dimethylamino-1-(2-pyridyl)-2-propen-1-one as crystals, m.p. 127°-130° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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